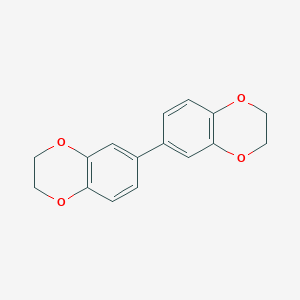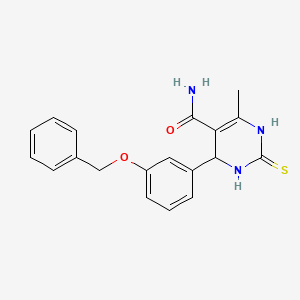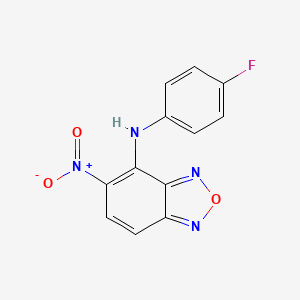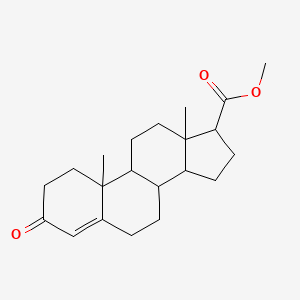![molecular formula C19H19N3O3S B4050101 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4050101.png)
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(1-phenylethyl)acetamide
説明
The compound “2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(1-phenylethyl)acetamide” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxadiazole ring is attached to a methoxyphenyl group and a thioacetamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The 1,3,4-oxadiazole ring, the methoxyphenyl group, and the thioacetamide group are likely to contribute to the overall structure .
科学的研究の応用
Synthesis and Antimicrobial Evaluation
One significant area of research involving 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(1-phenylethyl)acetamide derivatives is their synthesis and evaluation for antimicrobial activities. A study by Gul et al. (2017) focused on the preparation of 2,5-disubstituted 1,3,4-oxadiazole compounds, highlighting their pharmacological activities due to their antimicrobial and hemolytic activity. The synthesized compounds exhibited varying degrees of activity against selected microbial species, with some showing potent antimicrobial properties comparable to reference standards, suggesting their potential application in developing new antimicrobial agents (Gul et al., 2017).
Computational and Pharmacological Potential
Another study explored the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, and evaluation of antioxidant, analgesic, and anti-inflammatory actions. This research demonstrated the compounds' binding and moderate inhibitory effects in various assays, indicating their potential in pharmaceutical applications for managing pain, inflammation, and possibly cancer treatment (Faheem, 2018).
Antagonistic Activity Against Human Adenosine A3 Receptors
Research into the structure-activity relationships of thiazole and thiadiazole derivatives, including those related to this compound, has revealed selective antagonism for human adenosine A3 receptors. These findings suggest the compounds' utility in exploring therapeutic avenues for conditions mediated by adenosine A3 receptors, such as inflammatory diseases (Jung et al., 2004).
Anticancer Properties
The design, synthesis, and characterization of novel derivatives have also been studied for their anticancer properties. Research by Vinayak et al. (2014) on 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol highlighted their cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents (Vinayak et al., 2014).
Enzyme Inhibition for Disease Treatment
Additionally, compounds with the 1,3,4-oxadiazole moiety have been evaluated for their potential to inhibit enzymes relevant to disease processes. For example, studies on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX) have shown some derivatives to be active inhibitors, suggesting applications in treating neurological diseases and conditions involving oxidative stress (Rehman et al., 2013).
将来の方向性
特性
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13(14-6-4-3-5-7-14)20-17(23)12-26-19-22-21-18(25-19)15-8-10-16(24-2)11-9-15/h3-11,13H,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPLFHWRJSGPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4050034.png)
![5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4050041.png)
![9,9-dimethyl-6-(3-nitrophenyl)-7-oxaspiro[4.5]decane-8,10-dione](/img/structure/B4050043.png)


![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4050059.png)
![2-(1-{[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)propan-2-ol](/img/structure/B4050061.png)
![[3-methyl-4-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]acetic acid](/img/structure/B4050067.png)

![3-isobutyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4050083.png)
![N-[2-(butan-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4050087.png)


![2-[4-(3,5-dimethylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4050111.png)
